molecular formula C6H9NO2 B1318100 2-Oxocyclopentanecarboxamide CAS No. 62221-86-7

2-Oxocyclopentanecarboxamide

Cat. No. B1318100
CAS RN: 62221-86-7
M. Wt: 127.14 g/mol
InChI Key: UEPCFCWEIKTKOZ-UHFFFAOYSA-N
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Description

2-Oxocyclopentanecarboxamide is a chemical compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.

Scientific Research Applications

Enantioselective Bioreduction

Quirós, Rebolledo, and Gotor (1999) explored the enantioselective bioreduction of 2-oxocyclopentanecarboxamides using the fungus Mortierella isabellina. This process produced enantiopure 2-hydroxycyclopentanecarboxamides and is significant for synthesizing optically active hydroxyamides, which are essential for preparing 2-aminomethyl- and 2-aminocyclopentanols (Quirós, Rebolledo, & Gotor, 1999).

Combustion Characteristics in Rocket Propellants

Trache et al. (2015) investigated the role of amide-based compounds, including 2-oxocyclopentanecarboxamides, in affecting the combustion characteristics of composite solid rocket propellants. This research provided insights into the action of these compounds on various combustion processes and thermal behaviors, contributing to the development of more efficient propellants (Trache et al., 2015).

Drug Delivery Systems

Sedláček and Hoogenboom (2020) discussed the use of polymers derived from 2-oxocyclopentanecarboxamides in drug delivery systems. They compared these polymers with other carriers like poly(ethylene glycol) and poly(N-hydroxypropylmethacrylamide), highlighting the emerging potential of these compounds in the context of polymer therapeutics research (Sedláček & Hoogenboom, 2020).

Synthesis of Functionalized Cyclohexenones

Mousavi, Maghsoodlou, and Habibi‐Khorassani (2014) described the synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. They employed a one-pot diastereoselective method using 2-hydroxyethylammonium acetate, demonstrating an efficient and environmentally friendly approach. This synthesis is significant for creating highly functionalized cyclohexenones, useful in various chemical applications (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).

Neurological and Pharmacological Studies

The compound has been studied in various neurological and pharmacological contexts, such as its effects on neuronal voltage-gated sodium channels, as in the case of the anticancer agent oxaliplatin, which includes a derivative of 2-oxocyclopentanecarboxamide (Grolleau et al., 2001).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Oxocyclopentanecarboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including those involved in oxidation-reduction reactions. For instance, it participates in reactions catalyzed by cobalt (II) Schiff’s base complex, which facilitates the oxidation of primary and secondary alcohols . These interactions highlight the compound’s potential as a versatile intermediate in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in oxidative stress markers and the activation of stress response pathways . These effects are crucial for understanding how this compound can be utilized in therapeutic applications, particularly in targeting specific cellular pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For example, it has been observed to participate in phase-transfer benzylation reactions, indicating its role in modifying molecular structures . Additionally, its interactions with proteins and nucleic acids can lead to changes in gene expression, further elucidating its mechanism of action.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including therapeutic benefits and potential toxicities. Studies have indicated that higher doses may result in adverse effects, such as gastrointestinal disturbances and renal toxicity . Therefore, determining the optimal dosage is critical for maximizing the compound’s efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of 2-oxocarboxylic acids. These pathways involve enzymes such as acetyl-CoA and various aminotransferases, which facilitate the conversion of the compound into other metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms is crucial for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its biochemical functions . Investigating its localization patterns helps elucidate its role in cellular processes and its potential as a therapeutic agent.

properties

IUPAC Name

2-oxocyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPCFCWEIKTKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515955
Record name 2-Oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62221-86-7
Record name 2-Oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxocyclopentane-1-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2-oxocyclopentanecarboxamide derivatives in organic synthesis?

A: this compound derivatives serve as versatile building blocks in organic synthesis. For instance, they can be utilized as precursors for synthesizing complex molecules like (±)-actinidine and (±)-isooxyskytanthine. These compounds are created through the photoreductive cyclization of N,N-unsaturated dialkyl-2-oxocyclopentanecarboxamides. []

Q2: Can you provide an example of how this compound derivatives are used to synthesize biologically relevant compounds?

A: Research demonstrates the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine), a potent anti-HIV drug, using this compound derivatives. This involved a series of reactions, including condensation and ring-closure steps, utilizing compounds like 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide and ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate. [] While the synthesized analogues showed some activity against HIV-1, they were less potent than emivirine, highlighting the importance of conformational considerations for optimal activity.

Q3: Are there alternative synthetic approaches to access optically active compounds related to this compound?

A: While specific research on this compound itself is limited, studies explore the bioreduction of related 2-oxocyclopentanecarboxamides to produce optically active 2-aminomethyl- and 2-aminocyclopentanols. [] This suggests the possibility of employing biocatalytic approaches as potential alternative synthetic routes for generating chiral building blocks related to this compound, expanding its applications in asymmetric synthesis.

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